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Compound of Interest

Compound Name: 6-Bromopicolinamide

Cat. No.: B1343779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical
properties of 6-Bromopicolinamide. It includes a summary of its physicochemical data,
detailed experimental protocols for its synthesis and analysis, and an exploration of its potential
biological activities and associated signaling pathways. This document is intended to serve as
a valuable resource for professionals in research, discovery, and drug development.

Core Physical and Chemical Properties

6-Bromopicolinamide is a halogenated pyridine derivative belonging to the picolinamide class
of compounds. Its structure, featuring a bromine atom at the 6-position of the pyridine ring and
a carboxamide group at the 2-position, makes it a valuable building block in medicinal
chemistry and organic synthesis.

Physicochemical Data

The key physical and chemical properties of 6-Bromopicolinamide are summarized in the
table below for easy reference and comparison.
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Property Value Reference(s)
6-bromopyridine-2-

IUPAC Name i N/A
carboxamide
6-Bromo-2-

Synonyms o ] [1]
pyridinecarboxamide

CAS Number 25194-52-9 [1]

Molecular Formula CeHsBrN20 [1]

Molecular Weight 201.02 g/mol [1]

Appearance Solid [1]

Purity Typically >98% [1]

] ] ) Based on 6-bromopicolinic
Melting Point Estimated: 190-200 °C )
acid

Boiling Point Data not available N/A

Expected to be soluble in polar
- organic solvents such as
Solubility N/A

DMSO, DMF, and alcohols.

Limited solubility in water.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-Bromopicolinamide is

not readily available in the cited literature, a plausible and efficient synthetic route can be

proposed starting from commercially available 6-bromopicolinic acid. This synthesis involves

the activation of the carboxylic acid followed by amidation.

Proposed Synthesis of 6-Bromopicolinamide

The proposed synthesis is a two-step process:

 Activation of 6-Bromopicolinic Acid: The carboxylic acid is converted to a more reactive acyl

chloride using a chlorinating agent like thionyl chloride (SOCI2) or oxalyl chloride.
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e Amidation: The resulting acyl chloride is then reacted with ammonia to form the desired 6-
Bromopicolinamide.

G-Bromopicolinic AcicD 3 6-Bromopicolinoyl Chloride]

SOCIz or (COCI)2
in dry DCM/THF

Aqueous Ammonia (NHsOH)
or Ammonia gas in an inert solvent

6-Bromopicolinamide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromopicolinamide.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

o Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir
bar, a reflux condenser, and a nitrogen inlet, suspend 6-bromopicolinic acid (1.0 eq) in an
anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

o Reagent Addition: To the stirred suspension, add thionyl chloride (1.5 eq) or oxalyl chloride
(1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide
(DMF) should be added.

e Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat
to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas
evolution and by thin-layer chromatography (TLC) of a quenched aliquot.

o Work-up: After the reaction is complete, the excess chlorinating agent and solvent are
removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is
typically used in the next step without further purification.

Step 2: Synthesis of 6-Bromopicolinamide
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e Reaction Setup: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic
solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

o Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%
NH4OH) (2.0-3.0 eq) to the stirred solution of the acyl chloride. Alternatively, ammonia gas
can be bubbled through the solution.

o Reaction Conditions: Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room
temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting

material is consumed.

o Work-up and Purification: Upon completion, the reaction mixture is quenched with water and
the product is extracted with an organic solvent like ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column
chromatography on silica gel to afford pure 6-Bromopicolinamide.

Spectroscopic Data and Analysis

While experimental spectra for 6-Bromopicolinamide are not readily available in the searched
literature, the expected spectral characteristics can be predicted based on its chemical
structure and data from analogous compounds.

Predicted *H NMR Spectral Data

The proton NMR spectrum of 6-Bromopicolinamide is expected to show characteristic signals
for the aromatic protons of the pyridine ring and the protons of the amide group.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2-84 d 1H H attached to C3
~7.8-8.0 t 1H H attached to C4
~76-7.8 d 1H H attached to C5
~ 7.5 - 8.0 (broad) S 1H Amide N-H
~ 7.0 - 7.5 (broad) s 1H Amide N-H

Predicted **C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (6, ppm) Assignment

~165-170 C=0 (Amide)

~ 150 - 155 C2 (Carbon attached to the amide)
~ 145 - 150 C6 (Carbon attached to Bromine)
~138-142 C4

~125-130 C5

~120-125 C3

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in

6-Bromopicolinamide.
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Wavenumber (cm~?) Intensity Assignment

3400 - 3100 Strong, Broad N-H stretching (Amide)

3100 - 3000 Medium Aromatic C-H stretching

~ 1680 Strong C=0 stretching (Amide | band)

~ 1600 Medium N-H bending (Amide Il band)

1600 - 1450 Medium to Weak Aromatic C=C and C=N
stretching

~ 1100 Medium C-Br stretching

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of 6-Bromopicolinamide and provide
information about its fragmentation pattern. The presence of bromine will result in a
characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Expected Fragmentation Pattern:

[MI™
m/z = 200/202

[M - NHz]* [M - CONHz]* [M - Br]*
m/z = 184/186 m/z = 156/158 miz = 121

[CsH3N]*
miz =77
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Caption: Predicted mass spectrometry fragmentation of 6-Bromopicolinamide.

Biological Activity and Signaling Pathways

While specific biological activity data for 6-Bromopicolinamide is limited, the broader class of
picolinamides has shown promise, particularly as antifungal agents.

Antifungal Activity

Research has indicated that picolinamide derivatives can exhibit antifungal properties by
targeting the lipid transfer protein Sec14p. This protein is crucial for lipid metabolism and
membrane trafficking in fungi, making it an attractive target for novel antifungal drugs. It is
plausible that 6-Bromopicolinamide, as a member of this class, could also act as an inhibitor
of fungal Sec14p.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action involves the inhibition of Sec14p, which disrupts the
phosphatidylinositol/phosphatidylcholine exchange cycle. This, in turn, affects the generation of
phosphatidylinositol-4-phosphate (P14P), a key signaling lipid involved in vesicular trafficking
from the Golgi apparatus.
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Caption: Proposed signaling pathway for the antifungal action of 6-Bromopicolinamide.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1343779?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Bromopicolinamide is a versatile heterocyclic compound with significant potential as a
building block in the development of new therapeutic agents. This technical guide has provided
a comprehensive overview of its known and predicted physical and chemical properties, a
plausible synthetic route, and an exploration of its potential biological activity as an antifungal
agent. The information presented herein is intended to support further research and
development efforts involving this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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